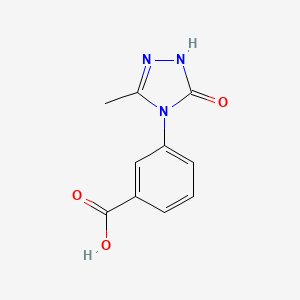![molecular formula C15H20N4O2S B3803979 N,N-dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethanesulfonamide](/img/structure/B3803979.png)
N,N-dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethanesulfonamide
Übersicht
Beschreibung
N,N-dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethanesulfonamide, commonly known as DMPPA, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. DMPPA has been found to exhibit potent inhibitory activity against various enzymes and has been explored for its use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of DMPPA involves the inhibition of various enzymes. DMPPA has been found to inhibit carbonic anhydrase, which is involved in the regulation of pH in various tissues. DMPPA has also been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes by DMPPA leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPPA are largely dependent on the enzymes that it inhibits. The inhibition of carbonic anhydrase by DMPPA can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. The inhibition of acetylcholinesterase and butyrylcholinesterase by DMPPA can lead to an increase in the levels of acetylcholine, which can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPA has several advantages for use in lab experiments. It is a highly potent inhibitor of various enzymes, which makes it useful for studying the mechanisms of these enzymes. DMPPA is also relatively easy to synthesize, which makes it accessible for use in a wide range of experiments. However, DMPPA also has limitations for lab experiments. It can be difficult to work with due to its high potency, which can make it challenging to determine the optimal concentration for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPPA. One potential direction is the exploration of its use in the treatment of Alzheimer's disease. DMPPA has been found to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. The inhibition of this enzyme by DMPPA could potentially improve cognitive function in individuals with Alzheimer's disease. Another potential direction is the exploration of DMPPA's use in the treatment of cancer. DMPPA has been found to exhibit potent inhibitory activity against various enzymes involved in cancer progression, including carbonic anhydrase and matrix metalloproteinases. The inhibition of these enzymes by DMPPA could potentially lead to the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
DMPPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMPPA has also been explored for its use in the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-11-14(16-9-10-22(20,21)19(2)3)18-15(17-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSWLXWXBEVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NCCS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(methoxymethyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3803906.png)


![1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3803935.png)
![1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)
![5-(acetylamino)-2-chloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B3803944.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)
![N-(2,4-dimethylphenyl)-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}malonamide](/img/structure/B3803955.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-2-oxopentanamide](/img/structure/B3803961.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803966.png)
![1-{2-[2-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B3803975.png)
![1-[benzyl(methyl)amino]-3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3803986.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803993.png)